molecular formula C4H10N2O2S B1439569 Pyrrolidine-3-sulfonamide CAS No. 1208507-46-3

Pyrrolidine-3-sulfonamide

Cat. No.: B1439569
CAS No.: 1208507-46-3
M. Wt: 150.2 g/mol
InChI Key: CWWBQWLCPSGMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine-3-sulfonamide is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with a sulfonamide group attached at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Scientific Research Applications

Pyrrolidine-3-sulfonamide has diverse applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: this compound derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It finds applications in the development of agrochemicals and materials science.

Safety and Hazards

Pyrrolidine-3-sulfonamide is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only in well-ventilated areas .

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising direction for future research .

Biochemical Analysis

Biochemical Properties

Pyrrolidine-3-sulfonamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes such as histone deacetylases (HDACs) and proteins like prohibitin 2 (PHB2), affecting their binding interactions and subsequent biochemical pathways . These interactions are essential for understanding the compound’s role in modulating biochemical reactions and its potential therapeutic applications.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects are critical for understanding how the compound can be used to manipulate cellular functions and develop new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to target enzymes and proteins, altering their activity and function. For instance, it has been shown to inhibit HDACs, leading to changes in chromatin structure and gene expression . Understanding these molecular interactions is essential for elucidating the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, studies have shown that this compound can cause dose-dependent changes in cellular function and metabolic processes in animal models . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall metabolic flux . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement and localization within cells . Understanding these transport mechanisms is important for determining how this compound reaches its target sites and exerts its effects.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine-3-sulfonamide can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with sulfonyl chlorides under basic conditions. For instance, pyrrolidine can react with methanesulfonyl chloride in the presence of a base like triethylamine to yield this compound. The reaction typically occurs at room temperature and is completed within a few hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or alcohols can react with this compound in the presence of catalysts or under heating.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrrolidine derivatives.

Comparison with Similar Compounds

    Pyrrolidine-2,3-dione: Known for its antibacterial properties and ability to inhibit biofilm formation.

    Pyrrolidine-2-one: Used in the synthesis of pharmaceuticals and as a solvent in various chemical reactions.

    Pyrrolidine-2,5-dione: Exhibits biological activity and is used in the development of drugs targeting central nervous system disorders.

Uniqueness: Pyrrolidine-3-sulfonamide stands out due to its unique sulfonamide group, which imparts distinct chemical reactivity and biological activity. This functional group enhances its potential as an enzyme inhibitor and its versatility in synthetic applications.

Properties

IUPAC Name

pyrrolidine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c5-9(7,8)4-1-2-6-3-4/h4,6H,1-3H2,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWBQWLCPSGMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208507-46-3
Record name pyrrolidine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidine-3-sulfonamide
Reactant of Route 2
Pyrrolidine-3-sulfonamide
Reactant of Route 3
Pyrrolidine-3-sulfonamide
Reactant of Route 4
Pyrrolidine-3-sulfonamide
Reactant of Route 5
Pyrrolidine-3-sulfonamide
Reactant of Route 6
Pyrrolidine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.